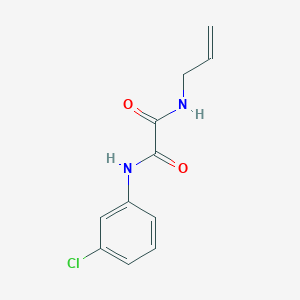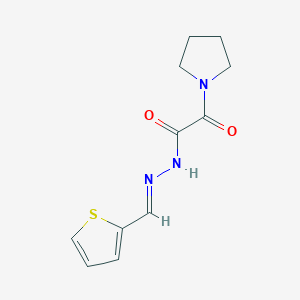
N-allyl-N'-(3-chlorophenyl)ethanediamide
Übersicht
Beschreibung
N-allyl-N'-(3-chlorophenyl)ethanediamide, commonly known as ACE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ACE is a white crystalline solid that belongs to the class of amides and is widely used as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ACE is not fully understood, but it is believed to involve the inhibition of enzymes such as histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Carbonic anhydrases are enzymes that catalyze the hydration of carbon dioxide, which is important for pH regulation and ion transport. Inhibition of these enzymes by ACE can lead to changes in cellular processes and ultimately affect cell viability.
Biochemical and Physiological Effects:
ACE has been shown to exhibit biochemical and physiological effects in various cell lines and animal models. ACE has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. ACE has also been shown to inhibit the growth of fungi and bacteria, which can lead to the development of new antimicrobial agents. In animal models, ACE has been shown to exhibit anti-inflammatory and analgesic effects, which can be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ACE has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. ACE can be easily synthesized using commercially available starting materials, and the product can be obtained in high purity by simple filtration and recrystallization. ACE is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, ACE also has some limitations for lab experiments, including its limited solubility in water and its potential for degradation under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the scientific research on ACE. One direction is to explore the potential of ACE as a therapeutic agent for various diseases such as cancer, fungal infections, and bacterial infections. Another direction is to investigate the mechanism of action of ACE in more detail, which can lead to the development of new drugs that target specific enzymes. Additionally, the synthesis of new compounds based on ACE can lead to the development of new materials with unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
ACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, ACE has been shown to exhibit anticancer, antifungal, and antibacterial activities. ACE has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications. In material science, ACE has been used as a building block for the synthesis of metal-organic frameworks with tunable properties. In catalysis, ACE has been used as a ligand for the synthesis of transition metal complexes with potential applications in catalysis.
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYIFNCREMZMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(prop-2-en-1-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848636.png)

![N-cyclopentyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848645.png)
![N-(2,4-dimethoxybenzyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3848655.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B3848668.png)
![N-allyl-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848674.png)
![N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848683.png)

![N,N-diethyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848693.png)
![4-[2-(4-chlorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848705.png)
![1,7,8,9,10,10-hexachloro-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848718.png)